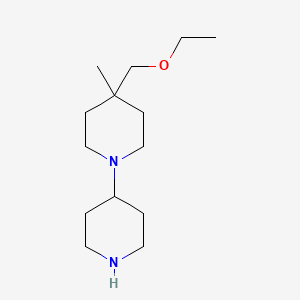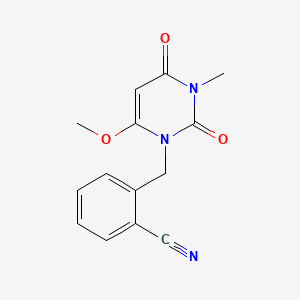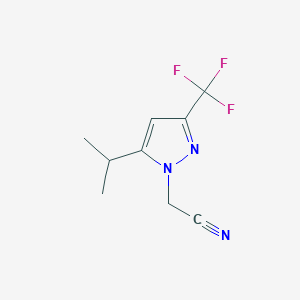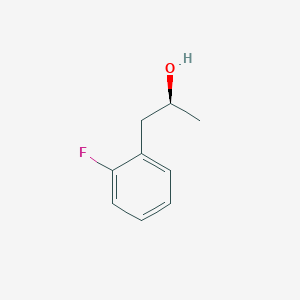
(S)-1-(2-Fluorophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(2-fluorophenyl)propan-2-ol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-fluorophenyl)propan-2-ol typically involves the reduction of the corresponding ketone, (2S)-1-(2-fluorophenyl)propan-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of (2S)-1-(2-fluorophenyl)propan-2-ol may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing large quantities of the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(2-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2S)-1-(2-fluorophenyl)propan-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the compound can be synthesized by reducing (2S)-1-(2-fluorophenyl)propan-2-one.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: (2S)-1-(2-fluorophenyl)propan-2-one.
Reduction: (2S)-1-(2-fluorophenyl)propan-2-ol.
Substitution: Various substituted phenylpropanols depending on the nucleophile used.
Scientific Research Applications
(2S)-1-(2-fluorophenyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2S)-1-(2-fluorophenyl)propan-2-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions may modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(2-chlorophenyl)propan-2-ol: Similar structure but with a chlorine atom instead of fluorine.
(2S)-1-(2-bromophenyl)propan-2-ol: Similar structure but with a bromine atom instead of fluorine.
(2S)-1-(2-iodophenyl)propan-2-ol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2S)-1-(2-fluorophenyl)propan-2-ol imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its halogenated analogs. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11FO |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
(2S)-1-(2-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11FO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3/t7-/m0/s1 |
InChI Key |
ADCVMZFALAHVRG-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1F)O |
Canonical SMILES |
CC(CC1=CC=CC=C1F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


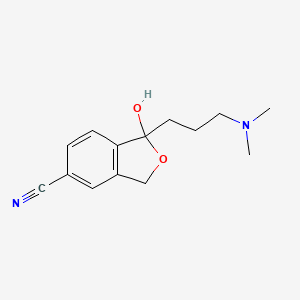
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B13426868.png)
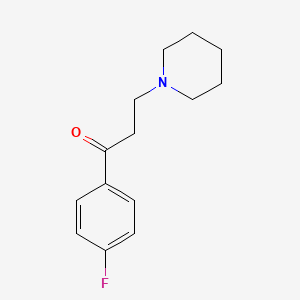
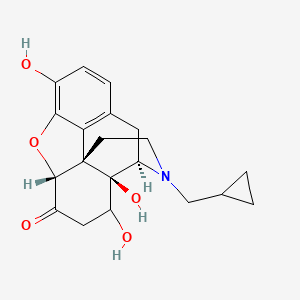
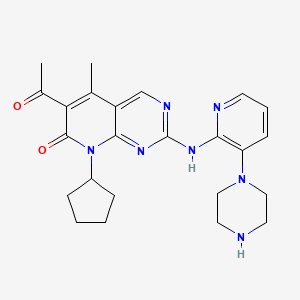

![4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13426902.png)

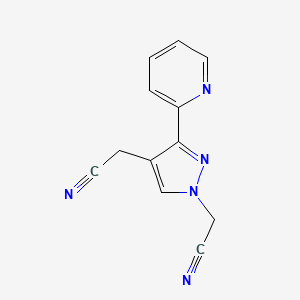
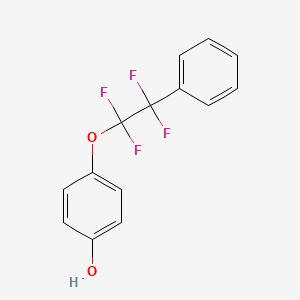
![tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate](/img/structure/B13426922.png)
